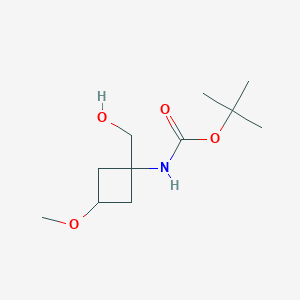

叔丁基 1-(羟甲基)-3-甲氧基环丁基氨基甲酸酯

描述

“Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate” is likely a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests that it has a cyclobutyl ring, a tert-butyl group, a hydroxymethyl group, and a methoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclobutyl derivative with a tert-butyl carbamate. The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a three-dimensional structure due to the presence of the cyclobutyl ring .Chemical Reactions Analysis

As a carbamate derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed to produce an alcohol and a carbamic acid. It could also participate in reactions involving the cyclobutyl ring or the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule.科学研究应用

有机合成和构建模块

叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯与叔丁基 1-(羟甲基)-3-甲氧基环丁基氨基甲酸酯密切相关,已用于有机合成中。这些化合物很容易由醛和叔丁基 N-羟基氨基甲酸酯制备,并且在与有机金属的反应中充当 N-(Boc)-保护的亚硝酮,生成 N-(Boc)羟胺。由于其多功能性和反应性,这些物质作为有机合成中的构建模块很有价值(Guinchard, Vallée, & Denis, 2005).

折叠肽研究的前体

一种名为 Boc-AzAla-Ala-OMe 的化合物,在结构上与叔丁基 1-(羟甲基)-3-甲氧基环丁基氨基甲酸酯相关,是用于研究基于氮杂/α-二肽寡聚的新型折叠肽的前体。该化合物的独特结构允许其用于高级分子研究(Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

对映选择性合成中的中间体

该化合物是 2'-脱氧核苷酸的碳环类似物对映选择性合成中的关键中间体。已经研究了它的晶体结构,以了解环戊烷环的相对取代,这对于它在合成这些类似物中的作用至关重要(Ober, Marsch, Harms, & Carell, 2004).

生物活性化合物合成

该化合物用于合成各种生物活性化合物中的重要中间体,例如奥美替尼 (AZD9291)。已经建立了该化合物的快速合成方法,证明了其在制药应用中的重要性(Zhao, Guo, Lan, & Xu, 2017).

在杀虫剂类似物合成中的应用

叔丁基 N-[1-(羟甲基)环丙基]氨基甲酸酯已转化为噻虫胺和吡虫啉等杀虫剂的螺环丙烷化类似物,展示了其在农业化学中的用途(Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-3-methoxycyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h8,13H,5-7H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWYVUCKPINHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)

![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)

![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)

![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)

![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)

![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)